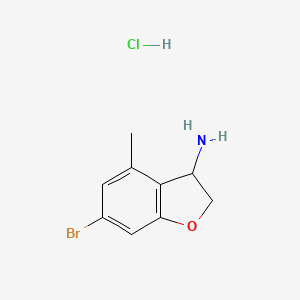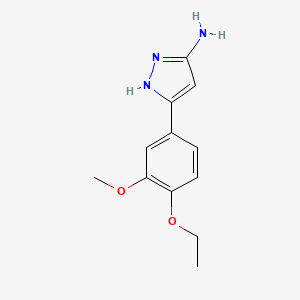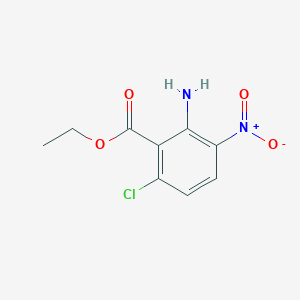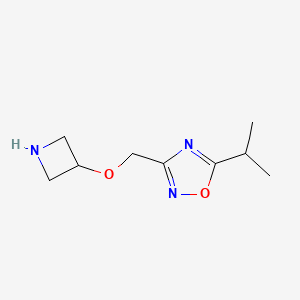
Potassium (2,2-difluoroethenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,2-difluoroethenyl)trifluoroboranuide is a chemical compound with the molecular formula C2HBF5K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes both difluoroethenyl and trifluoroboranuide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,2-difluoroethenyl)trifluoroboranuide can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions, such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,2-difluoroethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (2,2-difluoroethenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of potassium (2,2-difluoroethenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective partner in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Potassium (2,2-difluoroethenyl)trifluoroboranuide can be compared with other potassium organotrifluoroborates, such as:
- Potassium (2,6-difluorophenyl)trifluoroboranuide
- Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
These compounds share similar stability and reactivity characteristics but differ in their specific structures and applications
Properties
Molecular Formula |
C2HBF5K |
|---|---|
Molecular Weight |
169.93 g/mol |
IUPAC Name |
potassium;2,2-difluoroethenyl(trifluoro)boranuide |
InChI |
InChI=1S/C2HBF5.K/c4-2(5)1-3(6,7)8;/h1H;/q-1;+1 |
InChI Key |
ZETWBJFOKXOEPD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)






![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)

![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
amine](/img/structure/B13481674.png)

